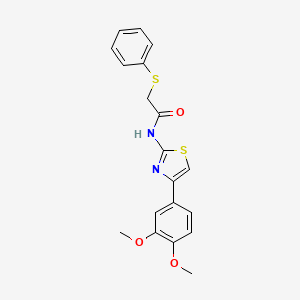
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide, also known as DT-13, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DT-13 is a thiazole-based compound that has been shown to possess potent anti-cancer, anti-inflammatory, and anti-oxidant properties.
Scientific Research Applications
Antitumor Activity
The synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, utilizing structures akin to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(phenylthio)acetamide, has been investigated for potential antitumor activities. These compounds were tested in vitro against a variety of human tumor cell lines, revealing significant anticancer activity against certain cancer cell lines. This research underscores the potential of such compounds in developing new anticancer therapies (Yurttaş, Tay, & Demirayak, 2015).
Optoelectronic Properties
Research into thiazole-based polythiophenes, including monomers similar to this compound, has demonstrated their promising optoelectronic properties. These properties are crucial for applications in conducting polymers and could be pivotal in the development of electronic and optoelectronic devices (Camurlu & Guven, 2015).
Antimicrobial Activities
Novel thiazole derivatives, including structures similar to this compound, have been synthesized and exhibited significant antibacterial and antifungal activities. These findings suggest the potential of thiazole derivatives as leads in the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Saravanan et al., 2010).
Antibacterial Evaluation
The introduction of the thiazole moiety into N-phenylacetamide derivatives has led to compounds with promising antibacterial activities against various bacterial strains. This research indicates the utility of such compounds in developing new antibacterial agents and exploring their mechanism of action on bacterial pathogens (Lu, Zhou, Wang, & Jin, 2020).
Anticancer Agents
Synthesis of 5-methyl-4-phenyl thiazole derivatives, structurally related to this compound, has shown that these compounds possess significant anticancer activity. Their selectivity and apoptosis-inducing potential make them interesting candidates for further exploration as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-23-16-9-8-13(10-17(16)24-2)15-11-26-19(20-15)21-18(22)12-25-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPZSQIDIOSBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

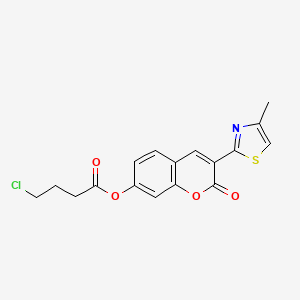


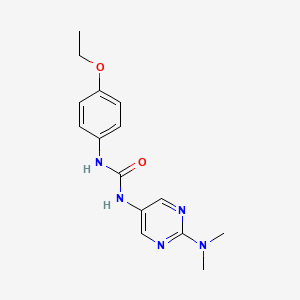
![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2665818.png)
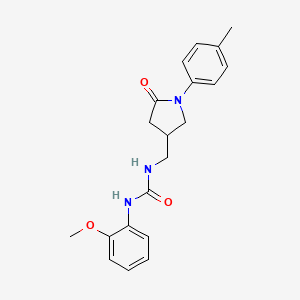
![tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2665825.png)
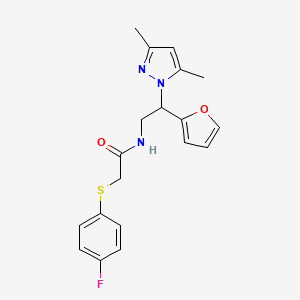
![methyl 2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]acetate](/img/structure/B2665828.png)
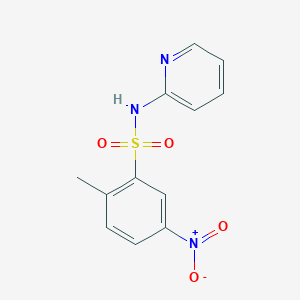
![5-(4-Methylphenyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-amine](/img/structure/B2665830.png)

![N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2665834.png)
![2-Cyano-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2665835.png)